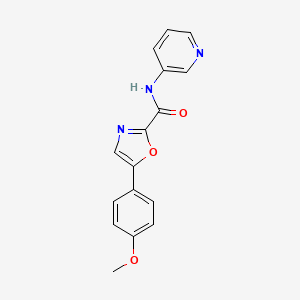
5-(4-methoxyphenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-methoxyphenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "MO-1" and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of MO-1 is not fully understood. However, it is believed that the compound binds to metal ions, such as copper, and forms a complex that can interact with biological molecules. This interaction may lead to changes in cellular signaling pathways, ultimately resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
MO-1 has been shown to have a variety of biochemical and physiological effects. In addition to its potential anti-cancer properties, MO-1 has been shown to have antioxidant activity. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. MO-1 has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of MO-1 is its selectivity for copper ions. This makes it a useful tool for detecting copper in biological samples. Additionally, MO-1 has been shown to have low toxicity, making it a promising candidate for further research. However, one of the limitations of MO-1 is its relatively low yield in the synthesis process. This can make it difficult to obtain large quantities of the compound for use in experiments.
Direcciones Futuras
There are several future directions for research on MO-1. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine the exact mechanism of action of MO-1 and to evaluate its efficacy in vivo. Additionally, MO-1 may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further research is needed to evaluate the safety and efficacy of MO-1 in animal models. Finally, MO-1 may have potential applications in the field of materials science, particularly in the development of fluorescent sensors for metal ions.
Métodos De Síntesis
The synthesis of MO-1 involves the reaction of 4-methoxyphenylhydrazine with ethyl 2-chloroacetate to form ethyl 2-(4-methoxyphenyl)hydrazinecarboxylate. This intermediate is then reacted with 3-pyridinecarboxylic acid to form 5-(4-methoxyphenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide. The overall yield of this reaction is approximately 60%.
Aplicaciones Científicas De Investigación
MO-1 has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a fluorescent probe for the detection of metal ions. MO-1 has been shown to selectively bind to copper ions, making it a useful tool for detecting copper in biological samples. Additionally, MO-1 has been studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for further research.
Propiedades
IUPAC Name |
5-(4-methoxyphenyl)-N-pyridin-3-yl-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-21-13-6-4-11(5-7-13)14-10-18-16(22-14)15(20)19-12-3-2-8-17-9-12/h2-10H,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWZNFFQGGXXSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

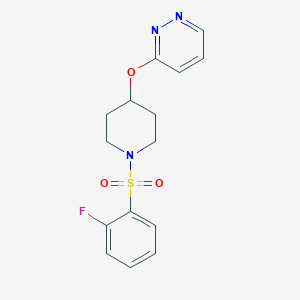
![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2413155.png)
![3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride](/img/structure/B2413156.png)
![[(1S)-1-(4-Chlorophenyl)ethyl]methylamine](/img/structure/B2413157.png)
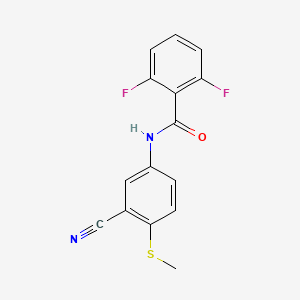
![(E)-4-[[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid](/img/structure/B2413160.png)
![N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2413161.png)
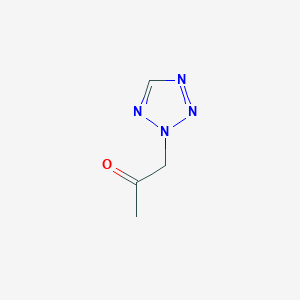
![N-(1-cyano-1-methylethyl)-N-methyl-2-{4-[(4-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2413164.png)
![1-benzyl-N-(3-isopropoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2413165.png)

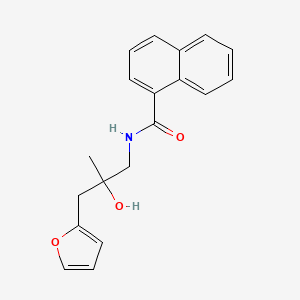
![(6-Chloro-4-{[4-(propan-2-yloxy)benzyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2413171.png)
